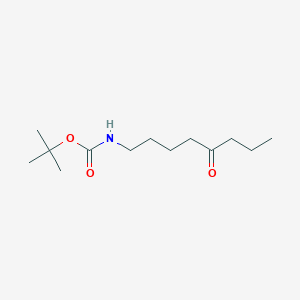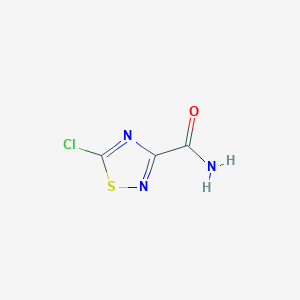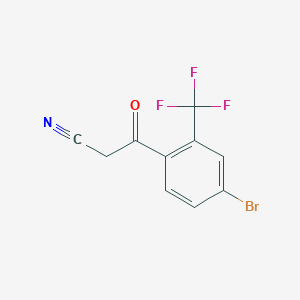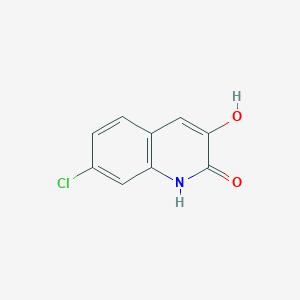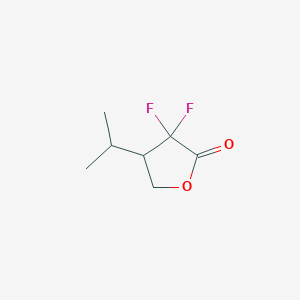
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H12N2O3S and a molecular weight of 204.24 g/mol This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine-3-carboxylic acid with carbamoylmethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its thiomorpholine ring. The sulfur and nitrogen atoms in the ring can act as donor atoms, forming stable chelates with various metals. This interaction can influence the stability and reactivity of the compound under different chemical conditions .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: A related compound with a similar structure but lacking the carbamoylmethyl group.
1,4-Thiazane-3-carboxylic acid: Another similar compound with a thiazane ring structure.
Uniqueness
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H12N2O3S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-(2-amino-2-oxoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3S/c8-6(10)3-9-1-2-13-4-5(9)7(11)12/h5H,1-4H2,(H2,8,10)(H,11,12) |
InChI Key |
PBDQBTNVYRQAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
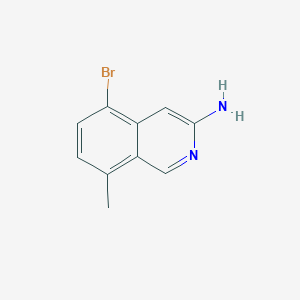
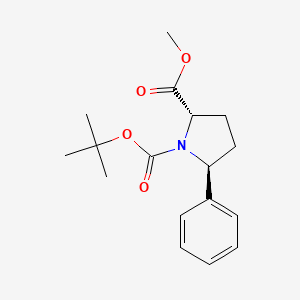
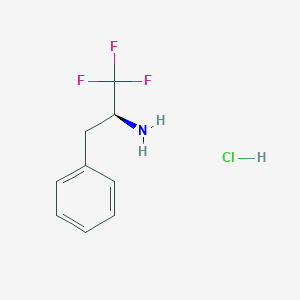

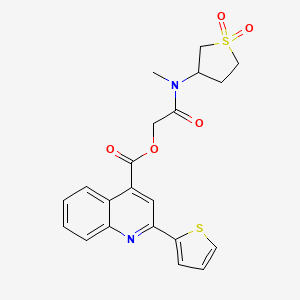
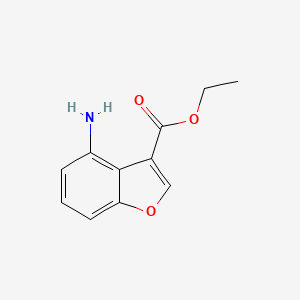
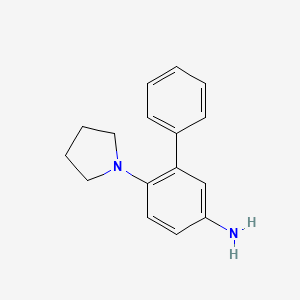
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
